molecular formula C9H13ClN2O2 B2431130 Ethyl 6-(methylamino)pyridine-2-carboxylate;hydrochloride CAS No. 2551118-43-3

Ethyl 6-(methylamino)pyridine-2-carboxylate;hydrochloride

Cat. No.: B2431130
CAS No.: 2551118-43-3
M. Wt: 216.67
InChI Key: DXGMEVWOZSOTAX-UHFFFAOYSA-N
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Description

Ethyl 6-(methylamino)pyridine-2-carboxylate;hydrochloride is a chemical compound . The empirical formula of a similar compound, Ethyl 6-methylpyridine-2-carboxylate, is C9H11NO2 .


Physical and Chemical Properties Analysis

Ethyl 6-methylpyridine-2-carboxylate, a similar compound, has a refractive index of n20/D 1.5090 (lit.), a boiling point of 122-126 °C/10 mmHg (lit.), and a density of 1.083 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Properties and Applications

  • Ethyl 6-(methylamino)pyridine-2-carboxylate;hydrochloride and similar compounds have been the subject of extensive chemical research due to their complex properties and potential applications. Boča, Jameson, and Linert (2011) discussed the fascinating variability in the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. They highlighted the preparation procedures, properties of free organic compounds, and their different protonated and/or deprotonated forms. The review also covers complex compounds of the considered ligands, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, thus suggesting potential areas of interest for further investigation (Boča, Jameson, & Linert, 2011).

Role in Chemical Recycling

  • Karayannidis and Achilias (2007) discussed the chemical recycling of poly(ethylene terephthalate) (PET), highlighting hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer that could be repolymerized. This indicates the potential involvement of compounds like this compound in the recycling processes of PET and its contribution to conservation of raw petrochemical products and energy (Karayannidis & Achilias, 2007).

Biological Applications and Synthesis

  • Saganuwan (2017) highlighted the importance of functional chemical groups like pyridine, which this compound is a derivative of, in the synthesis of novel Central Nervous System (CNS) acting drugs. The paper indicates that heterocycles with heteroatoms such as nitrogen form the largest class of organic compounds, replacing carbon in a benzene ring to form pyridine, and that these compounds may have CNS effects ranging from depression to convulsion (Saganuwan, 2017).

  • Parmar, Vala, and Patel (2023) discussed the importance of hybrid catalysts in the synthesis of pyranopyrimidine core, a key precursor for medicinal and pharmaceutical industries. The review focuses on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, indicating the potential role of this compound in medicinal chemistry and pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Ethyl 6-methylpyridine-2-carboxylate, a similar compound, has the following hazard statements: H315 - H319 - H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage risks .

Properties

IUPAC Name

ethyl 6-(methylamino)pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-3-13-9(12)7-5-4-6-8(10-2)11-7;/h4-6H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGMEVWOZSOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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